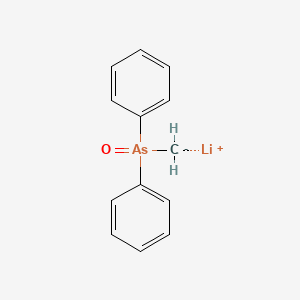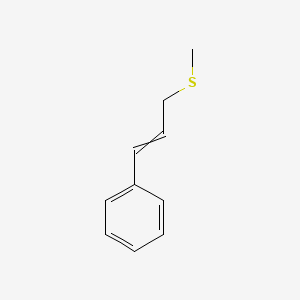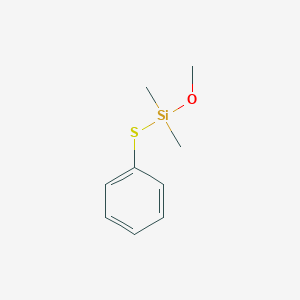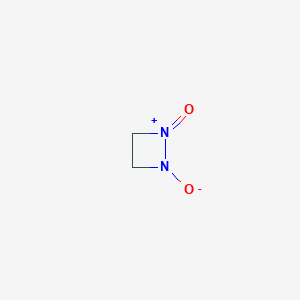![molecular formula C18H14N2S B14610010 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- CAS No. 61100-23-0](/img/structure/B14610010.png)
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is a heterocyclic aromatic organic compound. This compound is a derivative of benzimidazole, which is known for its diverse biological and chemical properties. The structure of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- includes a benzimidazole ring fused with a thiophene ring and a methylphenyl group, making it a unique and complex molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can be conducted under various conditions, including thermal or microwave-assisted methods, to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and substitution reactions. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule .
科学的研究の応用
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-(4-Nitrophenyl)benzimidazole
Uniqueness
1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and 2-thienyl groups enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
特性
CAS番号 |
61100-23-0 |
|---|---|
分子式 |
C18H14N2S |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[5-(4-methylphenyl)thiophen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C18H14N2S/c1-12-6-8-13(9-7-12)16-10-11-17(21-16)18-19-14-4-2-3-5-15(14)20-18/h2-11H,1H3,(H,19,20) |
InChIキー |
YXNUAMPVVCPLDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)



![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




